Tetrahydrothiopyran-4-carbonitrile

Medicinal Chemistry Drug Discovery Physicochemical Properties

Tetrahydrothiopyran-4-carbonitrile is a sulfur-containing heterocyclic fragment with a LogP of ~1.65, ideal for CNS drug discovery due to enhanced blood-brain barrier permeability compared to oxygen analogs. The nitrile group offers divergent functionalization (hydrolysis, reduction), enabling rapid SAR. A reliable, scalable intermediate for lead optimization. Procure this key building block to accelerate your medchem program.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 195503-40-3
Cat. No. B071359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothiopyran-4-carbonitrile
CAS195503-40-3
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESC1CSCCC1C#N
InChIInChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2
InChIKeyDQKVZWAEWJUKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothiopyran-4-carbonitrile (CAS 195503-40-3): A Sulfur-Containing Heterocyclic Scaffold for Fragment-Based Drug Discovery and Chemical Synthesis


Tetrahydrothiopyran-4-carbonitrile (CAS 195503-40-3), also known as thiane-4-carbonitrile, is a saturated six-membered heterocyclic compound featuring a sulfur atom and a 4-position nitrile group (C6H9NS, MW 127.21) . This compound serves as a versatile fragment and building block in medicinal chemistry, where the sulfur heteroatom and the nitrile functional group offer unique physicochemical properties and synthetic handles compared to oxygen-containing analogs like tetrahydropyran-4-carbonitrile (CAS 4295-99-2) . Its primary application lies in drug discovery, where it is used for molecular linking, expansion, and modification to design novel drug candidates .

Why Tetrahydrothiopyran-4-carbonitrile Cannot Be Replaced by Generic Analogs in Synthesis and Fragment-Based Screening


Simple substitution with a generic tetrahydropyran-4-carbonitrile or tetrahydrothiopyran-4-carboxylic acid analog will fail because the sulfur atom's larger van der Waals radius, increased polarizability, and lower electronegativity compared to oxygen fundamentally alters the compound's lipophilicity (LogP ~1.65 vs. ~0.6 for the oxygen analog) [1] and polar surface area (PSA 49.1 Ų) . These changes impact membrane permeability, protein binding, and metabolic stability in lead optimization. Furthermore, the nitrile group provides a distinct synthetic handle for hydrolysis to a carboxylic acid or reduction to an amine, offering divergent functionalization pathways not available with other tetrahydrothiopyran derivatives like the corresponding ketone or alcohol . Therefore, a decision to use a different scaffold must be grounded in quantitative structure-property relationship (QSPR) data.

Quantitative Differentiation of Tetrahydrothiopyran-4-carbonitrile from its Closest Analogs


LogP and Lipophilicity Comparison: Tetrahydrothiopyran-4-carbonitrile vs. Tetrahydropyran-4-carbonitrile

Tetrahydrothiopyran-4-carbonitrile exhibits a higher calculated partition coefficient (LogP) than its oxygen-containing analog, tetrahydropyran-4-carbonitrile. This difference in lipophilicity can influence a compound's ability to cross biological membranes and its overall pharmacokinetic profile. [1]

Medicinal Chemistry Drug Discovery Physicochemical Properties

Polar Surface Area (PSA) and its Impact on Permeability

The topological polar surface area (TPSA) of tetrahydrothiopyran-4-carbonitrile is 49.1 Ų. This value is critical for predicting passive membrane permeability, with values below 140 Ų generally being favorable for oral absorption. In comparison, a generic carboxylic acid analog would have a significantly higher PSA, potentially limiting its utility. [1]

Drug Design ADME Permeability

Density and Boiling Point: Stability and Handling Characteristics

Tetrahydrothiopyran-4-carbonitrile has a density of 1.08 g/cm³ and a predicted boiling point of 263.2 °C at 760 mmHg [1]. These properties are essential for planning large-scale synthesis, purification, and safe handling. In contrast, related sulfur-containing heterocycles may have different boiling points, affecting purification strategies like distillation.

Process Chemistry Physical Properties Safety

Synthetic Utility: Nitrile Hydrolysis as a Divergent Point

The nitrile group of tetrahydrothiopyran-4-carbonitrile can be hydrolyzed to the corresponding carboxylic acid (tetrahydrothiopyran-4-carboxylic acid) under basic conditions, as demonstrated by a synthetic protocol using NaOH in ethanol/water at reflux . This transformation allows the compound to serve as a direct precursor to a diverse set of derivatives. In contrast, the analogous ketone or alcohol requires more complex oxidation/reduction sequences.

Organic Synthesis Functional Group Interconversion Building Blocks

Optimal Application Scenarios for Tetrahydrothiopyran-4-carbonitrile in R&D Workflows


Fragment-Based Drug Discovery (FBDD) Campaigns

As a small, soluble fragment (MW 127.21) with a low TPSA (49.1 Ų) and a moderate LogP (1.65), tetrahydrothiopyran-4-carbonitrile is an ideal candidate for inclusion in fragment libraries used in high-throughput X-ray crystallography or NMR screening. Its sulfur atom provides a unique pharmacophoric point that can engage in non-covalent interactions (e.g., sulfur-π or chalcogen bonds) often absent in oxygen-containing fragments, offering novel starting points for lead generation .

Diversification Point for Parallel Library Synthesis

The nitrile group serves as a powerful, orthogonally reactive handle. It can be hydrolyzed to a carboxylic acid for amide bond formation, reduced to a primary amine for reductive amination or amide coupling, or converted to a tetrazole bioisostere. This single building block enables rapid generation of a diverse compound library around a sulfur-containing core, a strategy that is less efficient with analogous ketones or alcohols that require multi-step activation .

Optimization of CNS Drug Candidates

For medicinal chemistry programs targeting central nervous system (CNS) disorders, the higher LogP of tetrahydrothiopyran-4-carbonitrile (LogP = 1.65) relative to its oxygen analog (LogP ~0.6) suggests a greater propensity to cross the blood-brain barrier . This makes it a valuable scaffold for designing CNS-penetrant molecules, provided other ADME properties are aligned.

Process Chemistry Development for Scale-Up

The well-defined physical properties (density = 1.08 g/cm³, boiling point = 263.2 °C) and the established, scalable synthetic route for nitrile hydrolysis provide a reliable foundation for process chemists. This reduces the uncertainty and risk associated with scaling up novel intermediates, as critical parameters for safe handling and purification are already characterized.

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